Tocofersolan
Overview
Description
Tocofersolan, also referred to as TPGS (for tocopherol polyethylene glycol succinate), is a synthetic water-soluble version of vitamin E . Natural forms of vitamin E are fat-soluble, but not water-soluble. Tocofersolan is a polyethylene glycol derivative of α-tocopherol that enables water solubility . It is used as a vitamin E supplement or to treat vitamin E deficiency in individuals who cannot absorb fats due to disease .
Synthesis Analysis
The synthesis of Tocofersolan is a straightforward esterification reaction following purification by re-crystallization . The reaction results in a polymeric mixture of components .Chemical Reactions Analysis
Tocofersolan has a molecular formula of CHO and an average mass of 574.831 Da .Physical And Chemical Properties Analysis
Tocofersolan has a molecular formula of (C2H4O)nC33H54O5 and a molecular weight that varies . It is a solid form and generally does not irritate the skin .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) in Plasma Analysis
Tocofersolan, also known as α-tocopherol, has been used in a study to develop a sensitive and reliable HPLC method with fluorescence detection for measuring α-tocopherol concentration in plasma. This method is significant for studying the clinical effects of tocofersolan and demonstrates its stability during sample preparation under various conditions (Rümelin, Humbert, & Fauth, 2004).
Vitamin E Deficiency in Advanced Cirrhosis
A study focused on the safety and effects of tocofersolan, a water-soluble derivative of vitamin E, on erythrocyte membrane lipids and anemia in patients with advanced cirrhosis. The research highlights the role of tocofersolan in correcting vitamin E deficiency and its impact on erythrocyte membrane lipid composition (Restellini et al., 2015).
Correcting Vitamin E Deficiency in Children with Chronic Cholestasis
Tocofersolan has been utilized in a study to correct or prevent vitamin E deficiency in children with chronic cholestasis. The study assessed the safety and efficacy of Tocofersolan in maintaining sufficient serum vitamin E levels in affected children, highlighting its potential as a valuable treatment option (Thébaut et al., 2016).
Treatment for Abetalipoproteinemia and Chylomicron Retention Disease
Research comparing the efficacy of two vitamin E formulations, including tocofersolan, in patients with abetalipoproteinemia and chylomicron retention disease, has been conducted. This study provided insights into the absorption characteristics and treatment potential of tocofersolan for these conditions (Cuerq et al., 2018).
Use as a Rescue Agent in Larval Zebrafish
Tocofersolan was used in a study to determine if it could prevent or reduce neurobehavioral deficits in zebrafish embryos exposed to environmental neurotoxicants. The research highlights tocofersolan's potential in reducing oxidative stress and its implications for broader environmental health studies (Holloway et al., 2021).
Antioxidant Capacity in Fasciola hepatica Patients
A study investigated the effect of triclabendazole therapy alone or combined with tocofersolan in patients with Fasciola hepatica. This research underscores the role of tocofersolan as a potent antioxidant, protecting against oxidative damage in therapeutic applications (Rehim et al., 2003).
Safety And Hazards
Future Directions
Tocofersolan has been studied as a promising application as an absorption enhancer in drug delivery . It was approved by the European Medicines Agency (EMA) in June 2009 under the market name Vedrop for the treatment of vitamin E deficiency due to digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis .
properties
IUPAC Name |
1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVHRJWUAMIIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl (2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl) succinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.